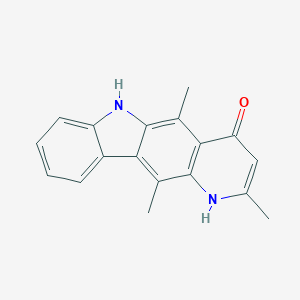

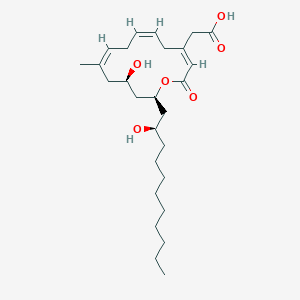

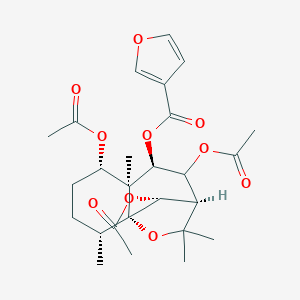

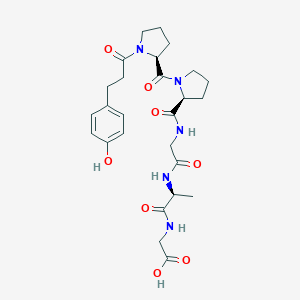

![molecular formula C17H13N B040087 9-Methyl-7(H)-benzo[C]carbazole CAS No. 117043-89-7](/img/structure/B40087.png)

9-Methyl-7(H)-benzo[C]carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

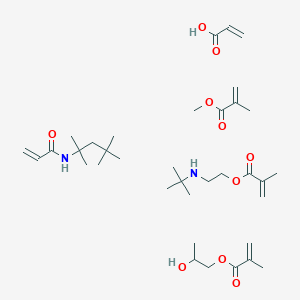

9-Methyl-7(H)-benzo[C]carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound . It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The molecular weight of 9-Methyl-7(H)-benzo[C]carbazole is 181.2331 .

Synthesis Analysis

The synthesis of carbazole derivatives, including 9-Methyl-7(H)-benzo[C]carbazole, involves the introduction of different substituents to the large conjugated core of the carbazole moiety . This process results in luminogens demonstrating photoluminescence (PL) quantum yields in the solid state ranging from 4.81% to 47.39% . The synthesis conditions are optimized based on factors such as reaction time, catalyst dosage, and the molar ratio of carbazole to the alkylating agent .Molecular Structure Analysis

The molecular structure of 9-Methyl-7(H)-benzo[C]carbazole has been elucidated using X-ray diffraction analysis . In the crystal of the complex, the donor and the acceptor molecules form parallel stacks of the mixed type with interplanar distances of 3.29 and 3.35 Å .Chemical Reactions Analysis

Carbazole derivatives, including 9-Methyl-7(H)-benzo[C]carbazole, have been known for their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers .Physical And Chemical Properties Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They have exhibited such unique properties as superconductivity and ferromagnetism .Mecanismo De Acción

Carbazole derivatives have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties . They have shown the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Direcciones Futuras

Carbazole derivatives, including 9-Methyl-7(H)-benzo[C]carbazole, have shown promising potential in various fields. They have been used as antioxidants in the lubricating oil industry , and have shown potential applications in opto-electronic devices and bio-/chemo-sensors . Further studies are needed to explore their potential in these and other areas .

Propiedades

IUPAC Name |

9-methyl-7H-benzo[c]carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-11-6-8-14-16(10-11)18-15-9-7-12-4-2-3-5-13(12)17(14)15/h2-10,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNMJXBWHHIIGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(N2)C=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyl-7(H)-benzo[C]carbazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.